molecular formula C14H12FN3O B2905321 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338392-23-7

4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B2905321
CAS No.: 338392-23-7
M. Wt: 257.268
InChI Key: HKIYZDRSLWROOK-CSKARUKUSA-N
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Description

4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that features a pyridine ring substituted with a fluoroaniline moiety

Preparation Methods

The synthesis of 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the condensation of 4-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

(4E)-4-[(4-fluoroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c1-9-13(7-16)10(6-14(19)18-9)8-17-12-4-2-11(15)3-5-12/h2-5,8,17H,6H2,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIYZDRSLWROOK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CNC2=CC=C(C=C2)F)CC(=O)N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/NC2=CC=C(C=C2)F)/CC(=O)N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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